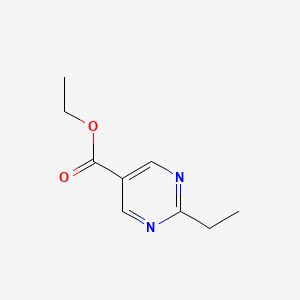![molecular formula C7H15NO B1444214 [1-(2-Methoxyethyl)cyclopropyl]methanamine CAS No. 1421603-95-3](/img/structure/B1444214.png)
[1-(2-Methoxyethyl)cyclopropyl]methanamine
Descripción general
Descripción
[1-(2-Methoxyethyl)cyclopropyl]methanamine: is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, with a 2-methoxyethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxyethyl)cyclopropyl]methanamine typically involves the reaction of cyclopropylmethanamine with 2-methoxyethyl halides under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product. The compound is then purified using standard techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: [1-(2-Methoxyethyl)cyclopropyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(2-Methoxyethyl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for studying interactions with various biological targets, including enzymes and receptors .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is studied for its activity against certain diseases and conditions, with a focus on its ability to interact with specific molecular targets .
Industry: In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its reactivity and versatility make it a valuable component in various synthetic processes .
Mecanismo De Acción
The mechanism of action of [1-(2-Methoxyethyl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparación Con Compuestos Similares
Cyclopropylmethanamine: Lacks the 2-methoxyethyl group, resulting in different reactivity and applications.
2-Methoxyethylamine: Lacks the cyclopropyl group, leading to different chemical and biological properties.
Cyclopropylamine: Similar structure but lacks the methanamine moiety, affecting its reactivity and applications.
Uniqueness: [1-(2-Methoxyethyl)cyclopropyl]methanamine is unique due to the presence of both the cyclopropyl and 2-methoxyethyl groups. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
[1-(2-methoxyethyl)cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-5-4-7(6-8)2-3-7/h2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVDXAXWEQPPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


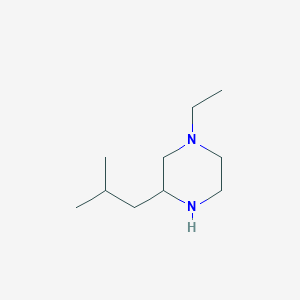

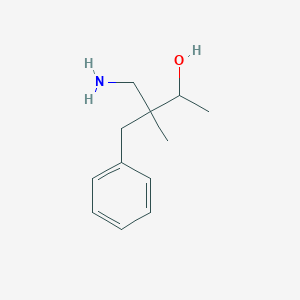
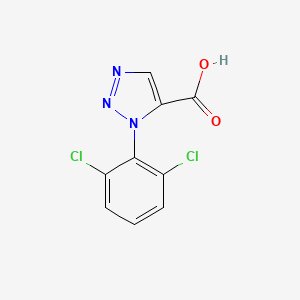
![N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamide](/img/structure/B1444135.png)
![[4-(Bromomethyl)cyclohexyl]benzene](/img/structure/B1444136.png)
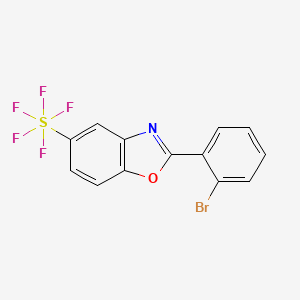
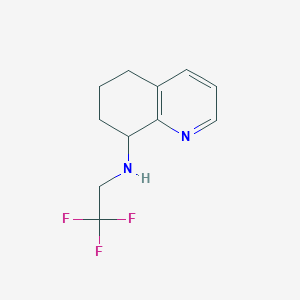
![Spiro[3.5]nonan-1-OL](/img/structure/B1444146.png)
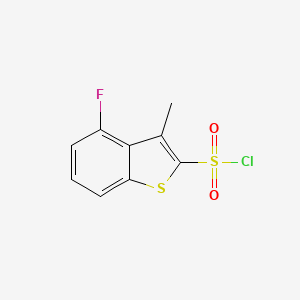
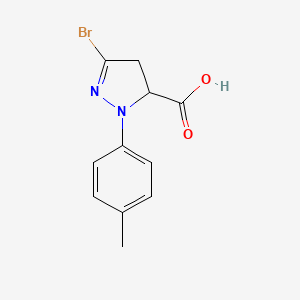
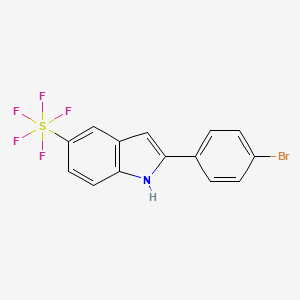
![1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine](/img/structure/B1444152.png)
